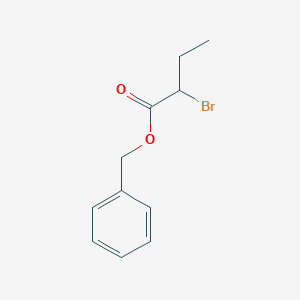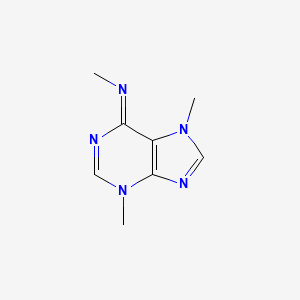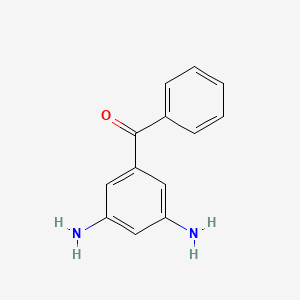
Benzyl 2-bromobutanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl 2-bromobutanoate is an organic compound with the molecular formula C11H13BrO2 It is an ester derived from the reaction of benzyl alcohol and 2-bromobutanoic acid
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Benzyl 2-bromobutanoate can be synthesized through the esterification of benzyl alcohol with 2-bromobutanoic acid. The reaction typically involves the use of a dehydrating agent such as sulfuric acid or a catalyst like p-toluenesulfonic acid to drive the reaction to completion. The reaction is carried out under reflux conditions to ensure the removal of water formed during the esterification process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced catalysts and automated systems can further enhance the efficiency of the production process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of benzyl 2-bromobutanoic acid.
Reduction: Reduction of the ester group can yield benzyl 2-bromobutanol.
Substitution: The bromine atom in this compound can be substituted by nucleophiles such as hydroxide ions, leading to the formation of benzyl 2-hydroxybutanoate.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Aqueous sodium hydroxide (NaOH) or other nucleophilic reagents.
Major Products Formed:
Oxidation: Benzyl 2-bromobutanoic acid.
Reduction: Benzyl 2-bromobutanol.
Substitution: Benzyl 2-hydroxybutanoate.
Wissenschaftliche Forschungsanwendungen
Benzyl 2-bromobutanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable compound for studying esterification and substitution reactions.
Biology: The compound can be used in the development of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into this compound derivatives may lead to the discovery of new drugs with therapeutic properties.
Industry: It is used in the production of specialty chemicals and as a building block in the synthesis of polymers and other materials.
Wirkmechanismus
The mechanism of action of benzyl 2-bromobutanoate involves its reactivity as an ester and a brominated compound. The ester group can undergo hydrolysis to produce the corresponding alcohol and acid, while the bromine atom can participate in nucleophilic substitution reactions. These reactions are facilitated by the electron-withdrawing nature of the ester group, which makes the bromine atom more susceptible to nucleophilic attack.
Vergleich Mit ähnlichen Verbindungen
2-Bromobutanoate: Shares the brominated butanoate structure but lacks the benzyl group.
Benzyl acetate: Similar ester structure but with an acetate group instead of a bromobutanoate.
Benzyl butanoate: Similar ester structure but without the bromine atom.
Uniqueness: Benzyl 2-bromobutanoate is unique due to the presence of both the benzyl and bromobutanoate groups. This combination imparts distinct reactivity patterns, making it a versatile intermediate in organic synthesis. The bromine atom allows for further functionalization through substitution reactions, while the ester group provides a site for hydrolysis and other transformations.
Eigenschaften
CAS-Nummer |
42115-51-5 |
|---|---|
Molekularformel |
C11H13BrO2 |
Molekulargewicht |
257.12 g/mol |
IUPAC-Name |
benzyl 2-bromobutanoate |
InChI |
InChI=1S/C11H13BrO2/c1-2-10(12)11(13)14-8-9-6-4-3-5-7-9/h3-7,10H,2,8H2,1H3 |
InChI-Schlüssel |
IAWWKWVHVUNYFP-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C(=O)OCC1=CC=CC=C1)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1,1'-[Oxybis(methylene)]bis(2-methylbenzene)](/img/structure/B14670836.png)




![Trimethyl[(3-phenylprop-1-en-1-yl)oxy]silane](/img/structure/B14670858.png)

![N,N,2-Trimethyl-5-[(E)-(morpholin-4-yl)diazenyl]benzene-1-sulfonamide](/img/structure/B14670869.png)





